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Compound of Interest

Compound Name:
cis-Ethyl 3-methylpiperidine-4-

carboxylate hcl

CAS No.: 1956355-54-6

Cat. No.: B3034608

Get Quote

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental

structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence is a

testament to its favorable physicochemical properties, including its ability to impart aqueous

solubility and engage in critical hydrogen bonding interactions as a basic nitrogen center.

Derivatives of piperidine are found in over twenty classes of pharmaceuticals, highlighting their

versatility and importance.[2] Specifically, 3,4-disubstituted piperidines are key

pharmacophores in potent analgesics, including fentanyl and its analogues, where the precise

stereochemical arrangement of substituents dictates receptor affinity and pharmacological

activity.[3][4]

This guide provides a comprehensive technical analysis of a specific, stereochemically defined

piperidine derivative: cis-3-methyl-4-ethoxycarbonylpiperidine hydrochloride. As a molecule

possessing two contiguous chiral centers, its structural elucidation demands a rigorous, multi-

technique approach. This document is intended for researchers, medicinal chemists, and drug

development professionals, offering not just a description of the molecule's structure but a

detailed rationale for the analytical methodologies required to confirm it. We will delve into the
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stereochemical nuances, the synthetic logic that yields the cis isomer, and the spectroscopic

evidence that serves as the ultimate proof of structure.

Molecular Identity and Stereochemical Landscape
The fundamental identity of the target compound is established by its chemical formula and

connectivity. However, the critical information lies in the spatial arrangement of the substituents

on the piperidine ring.

IUPAC Name: (3R,4S)-rel-3-Methyl-4-(ethoxycarbonyl)piperidine hydrochloride

Molecular Formula: C₉H₁₈ClNO₂

Molecular Weight: 207.70 g/mol

Key Structural Features:

A six-membered saturated nitrogen heterocycle (piperidine).

A methyl group at the C-3 position.

An ethoxycarbonyl (ethyl ester) group at the C-4 position.

A cis relative stereochemistry between the C-3 methyl and C-4 ethoxycarbonyl groups.

Presented as a hydrochloride salt, protonating the basic piperidine nitrogen.

The Criticality of "cis" Stereochemistry
The molecule has two stereocenters at C-3 and C-4. The "cis" designation signifies that the

methyl and ethoxycarbonyl substituents reside on the same face of the piperidine ring. This

relative stereochemistry is paramount, as the cis and trans diastereomers can exhibit

profoundly different biological activities and physical properties.[3]

The structural confirmation process, therefore, is fundamentally a task of verifying this cis

relationship.

Caption: 2D representation showing the cis relative stereochemistry.
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Conformational Analysis: The Chair Conformations
The piperidine ring predominantly exists in a chair conformation to minimize angular and

torsional strain. In 3,4-disubstituted piperidines, two chair conformations are in equilibrium. The

steric bulk of the substituents dictates which conformation is more stable. The substituent's

preference for the equatorial position over the more sterically hindered axial position is

quantified by its A-value.

For cis-3-methyl-4-ethoxycarbonylpiperidine, the two primary chair conformers are:

Conformer A: 3-methyl (axial) and 4-ethoxycarbonyl (equatorial).

Conformer B: 3-methyl (equatorial) and 4-ethoxycarbonyl (axial).

Given that the ethoxycarbonyl group is significantly bulkier than the methyl group, Conformer A

is expected to be the major contributor to the conformational equilibrium due to the larger group

occupying the less hindered equatorial position. This conformational preference has direct and

measurable consequences in ¹H NMR spectroscopy, particularly in the coupling constants

between protons on C-3 and C-4.

Conformer A (Major) Conformer B (Minor)

3-Methyl (Axial)
4-Ester (Equatorial) ⇌

3-Methyl (Equatorial)
4-Ester (Axial)

Conformational equilibrium favors placing the bulkier ester group equatorially.

Click to download full resolution via product page

Caption: Chair conformations of cis-3-methyl-4-ethoxycarbonylpiperidine.

Stereoselective Synthesis: The Logic of the cis
Product
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The synthesis of 3,4-disubstituted piperidines with defined stereochemistry is a well-explored

area of organic chemistry.[5][6] A common and effective strategy to achieve the cis

configuration involves the stereoselective reduction of a 3-substituted-4-piperidinone precursor.

Causality of Stereoselection: The choice of reducing agent is critical. Bulky reducing agents,

such as L-Selectride (lithium tri-sec-butylborohydride), are employed to achieve high

diastereoselectivity for the cis product.[7] The hydride delivery occurs from the less sterically

hindered face of the piperidinone ring, opposite to the adjacent substituent. In the case of a 3-

methyl-4-piperidinone, the methyl group (likely preferring an equatorial position) directs the

bulky reducing agent to attack from the axial face. This results in the formation of an axial

hydroxyl group, which upon esterification and subsequent workup would yield the precursor to

the cis-4-ethoxycarbonyl product. Alternative strategies, such as catalytic hydrogenation of a

tetrahydropyridine precursor, can also be highly cis-selective.[2]

Spectroscopic and Analytical Characterization
The definitive confirmation of the molecule's structure and stereochemistry relies on a

combination of spectroscopic techniques. The following sections outline the expected data and

the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the stereochemistry of this molecule. The key lies

in analyzing the coupling constants (J-values) between adjacent protons.

Expected ¹H NMR Data (Illustrative, in D₂O)
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Proton
Assignment

Approx.
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

-O-CH₂-CH₃ ~4.2 q J = 7.1

Ethyl ester

methylene,

coupled to

methyl.

Ring Protons 2.8 - 3.6 m -

Protons adjacent

to the electron-

withdrawing N⁺

atom are

deshielded.

H-4 ~2.7 m
J(H4,H3) ≈ 3-5

Hz

Proton at the

ester-bearing

carbon. The

small coupling to

H-3 is

characteristic of

a cis (axial-

equatorial)

relationship.[8]

H-3 ~2.5 m
J(H3,H4) ≈ 3-5

Hz

Proton at the

methyl-bearing

carbon.

Ring Protons 1.8 - 2.2 m -
Other ring

protons.

-O-CH₂-CH₃ ~1.3 t J = 7.1

Ethyl ester

methyl, coupled

to methylene.

C3-CH₃ ~1.0 d J ≈ 6-7 Hz

Methyl group

doublet, coupled

to H-3.
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The cornerstone of the cis-assignment is the H-3/H-4 coupling constant. A large coupling (J ≈

10-13 Hz) would indicate a diaxial relationship, which is only possible in the trans isomer. The

expected small coupling constant (3-5 Hz) confirms the cis relationship, reflecting an axial-

equatorial or equatorial-equatorial interaction in the dominant chair conformation.

Expected ¹³C NMR Data (Illustrative, in D₂O)

Carbon Assignment
Approx. Chemical Shift (δ,
ppm)

Rationale

C=O ~175 Ester carbonyl carbon.

-O-CH₂-CH₃ ~62 Ethyl ester methylene carbon.

C-2, C-6 ~50-55
Carbons adjacent to the

nitrogen.

C-4 ~45
Carbon bearing the ester

group.

C-3 ~38
Carbon bearing the methyl

group.

C-5 ~30 Ring methylene carbon.

C3-CH₃ ~15 Methyl carbon.

-O-CH₂-CH₃ ~14 Ethyl ester methyl carbon.

Protocol: NMR Data Acquisition and Analysis

Sample Preparation: Dissolve ~10 mg of cis-3-methyl-4-ethoxycarbonylpiperidine HCl in

~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a

reference standard like DSS or TMS.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.

¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.

Optimize spectral width, number of scans, and relaxation delay.

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate all signals and measure chemical shifts and coupling constants.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to observe singlets for each unique carbon.

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is

recommended to differentiate between CH, CH₂, and CH₃ groups.

2D NMR (COSY):

Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum.

Self-Validation: This experiment is crucial. It will show cross-peaks between coupled

protons, confirming the connectivity of the entire spin system from H-2 through H-6 and

definitively linking the H-3 and H-4 signals identified in the 1D spectrum.

Data Interpretation: Correlate the 1D and 2D data to assign all proton and carbon signals.

Pay special attention to the H-3/H-4 coupling constant to confirm the cis stereochemistry.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Expected Data (ESI+)
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m/z Value Ion Identity Interpretation

172.13 [M+H]⁺

The protonated molecular ion

of the free base (C₉H₁₇NO₂).

This confirms the molecular

weight.

128.10 [M+H - C₂H₅OH]⁺
Loss of ethanol from the ester

group.

98.09 [M+H - C₄H₇O₂]⁺
Loss of the entire

ethoxycarbonyl group.

Protocol: Mass Spectrometry Analysis

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol or acetonitrile/water).

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, operating in

positive ion mode.

Data Acquisition: Infuse the sample directly or via LC-MS. Acquire a full scan spectrum to

identify the parent ion.

Tandem MS (MS/MS): Perform a product ion scan on the parent ion (m/z 172.13) to induce

fragmentation.

Interpretation: Analyze the fragmentation pattern to corroborate the proposed structure. The

observed neutral losses should correspond to logical cleavages of the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~2700-3000 N⁺-H stretch Ammonium salt

~2850-2980 C-H stretch Aliphatic CH, CH₂, CH₃

~1735 C=O stretch Ester carbonyl

~1180 C-O stretch Ester C-O bond

Protocol: FTIR Spectroscopy

Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet

method or by using an Attenuated Total Reflectance (ATR) accessory.

Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O

signals.

Sample Scan: Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹.

Interpretation: Identify the characteristic absorption bands corresponding to the molecule's

functional groups.

Structural Elucidation Workflow
The logical flow for confirming the structure of a novel, stereochemically complex molecule like

cis-3-methyl-4-ethoxycarbonylpiperidine HCl is a systematic process.
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Caption: A typical workflow for the synthesis and structural confirmation.

Conclusion
The structural determination of cis-3-methyl-4-ethoxycarbonylpiperidine HCl is a multi-faceted

process that extends beyond simple connectivity. It requires a deep understanding of

stereochemistry, conformational analysis, and the application of modern spectroscopic

techniques. While mass spectrometry and IR spectroscopy provide crucial data on molecular

weight and functional groups, NMR spectroscopy stands as the definitive tool for assigning the

all-important cis relative stereochemistry. The small coupling constant observed between the
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protons at C-3 and C-4 serves as the unequivocal signature of this arrangement. The protocols

and expected data outlined in this guide provide a robust framework for researchers to

confidently synthesize and validate the structure of this and other similarly complex piperidine

derivatives, which continue to be of high value in the pursuit of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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